molecular formula C17H16N2O B12904151 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile CAS No. 84940-28-3

1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile

Cat. No.: B12904151
CAS No.: 84940-28-3
M. Wt: 264.32 g/mol
InChI Key: QVNMALVESUWGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile is a chemical compound of significant interest in medicinal chemistry research, primarily as a synthetic intermediate and analog of pharmacologically active benzoxazocines. This compound features a benzoxazocine core, which is a key structural motif in several bioactive molecules, most notably the non-opioid analgesic Nefopam . The carbonitrile functional group at the 5-position makes this a valuable derivative for exploring structure-activity relationships and developing novel compounds . Researchers utilize this chemical as a key intermediate in organic synthesis and drug discovery projects aimed at modulating central nervous system (CNS) targets. The mechanism of action for related compounds in this family involves complex pharmacology, including inhibition of monoamine reuptake (serotonin, norepinephrine, and dopamine), which suggests potential research applications in pain pathways and central modulation . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c18-13-19-10-11-20-17(14-6-2-1-3-7-14)16-9-5-4-8-15(16)12-19/h1-9,17H,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNMALVESUWGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C2CN1C#N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517630
Record name 1-Phenyl-1,3,4,6-tetrahydro-5H-2,5-benzoxazocine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84940-28-3
Record name 1-Phenyl-1,3,4,6-tetrahydro-5H-2,5-benzoxazocine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Acyl Chloride and Ethanolamine Derivatives

One well-documented method starts with 2-benzoylbenzoic acid (I), which is converted to the corresponding acyl chloride (II) by reaction with thionyl chloride (SOCl2) in solvents like chloroform, benzene, or DMF. This acyl chloride is then condensed with ethanolamine (III) in the presence of triethylamine (TEA) to yield an amide intermediate (IV).

Subsequently, the amide (IV) is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to produce a diol (V). This diol undergoes cyclization catalyzed by p-toluenesulfonic acid (Ts-OH) under reflux in benzene, forming the benzoxazocine ring system (VI).

Finally, methylation of the benzoxazocine (VI) can be performed using dimethyl sulfate in refluxing benzene or formaldehyde in hot dioxane/water to yield the target compound or its derivatives.

Step Reactants/Conditions Product Notes
1 2-benzoylbenzoic acid + SOCl2 (CHCl3, benzene, DMF) Acyl chloride (II) Formation of acyl chloride
2 Acyl chloride (II) + ethanolamine + TEA (CHCl3) Amide (IV) Condensation
3 Amide (IV) + LiAlH4 (THF) Diol (V) Reduction
4 Diol (V) + Ts-OH (reflux benzene) Benzoxazocine (VI) Cyclization
5 Benzoxazocine (VI) + dimethyl sulfate or formaldehyde Methylated product Functionalization

Alternative Cyclization via Pyridine

Another approach involves the cyclization of N-[2-[1-[2-(chloromethyl)phenyl]-1-phenylmethoxy]ethyl]-N-methylamine (VII) using pyridine in refluxing acetonitrile. This method directly forms the benzoxazocine ring system without the need for prior reduction steps.

Synthesis from 3-Phenylphthalide and N-Methylethanolamine

In this route, 3-phenylphthalide (I) reacts with N-methylethanolamine (II) in refluxing benzene to form N-(2-hydroxyethyl)-2-(1-hydroxy-1-phenylmethyl)-N-methylbenzamide (III). Cyclization with Ts-OH in refluxing toluene yields 5-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-6-one (IV), which is then reduced with LiAlH4 in refluxing THF to afford the target benzoxazocine.

Reduction and Cyclization Using Sodium Bis(2-methoxyethoxy)aluminum Hydride

The reduction of 2-benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide (V) with sodium bis(2-methoxyethoxy)aluminum hydride in refluxing toluene produces a diol (VI). This intermediate is cyclized using Ts-OH in refluxing toluene or aqueous 48% hydrobromic acid in hot chloroform to yield the benzoxazocine.

Cyclization via Phosphorus Oxychloride and Polyphosphoric Acid

The reaction of 2-benzoylbenzoic acid (I) with phosphorus oxychloride (PCl3) in dichloromethane forms the acyl chloride (II), which is condensed with N-methylethanolamine (III) using TEA in dichloroethane to give amide (IV). Treatment of (IV) with PCl3 yields a 2-chloroethylamide (V), which is reduced with sodium borohydride (NaBH4) and alcohol in dichloromethane to form a diol (VI). Cyclization with aqueous hydrobromic acid in dichloroethane completes the synthesis of the benzoxazocine.

Research Findings and Comparative Analysis

Method Key Reagents Reaction Conditions Advantages Limitations
Acyl chloride + ethanolamine + LiAlH4 + Ts-OH SOCl2, TEA, LiAlH4, Ts-OH Reflux in benzene/THF High yield, well-established Multi-step, requires handling of LiAlH4
Pyridine cyclization Pyridine, acetonitrile Reflux Direct cyclization, fewer steps Requires specific precursor (VII)
3-Phenylphthalide route N-methylethanolamine, LiAlH4, Ts-OH Reflux in benzene/toluene/THF Alternative starting materials More steps, sensitive reagents
Sodium bis(2-methoxyethoxy)aluminum hydride reduction Sodium bis(2-methoxyethoxy)aluminum hydride, Ts-OH or HBr Reflux in toluene/chloroform Milder reduction conditions Less common reagent
PCl3 and PPA cyclization PCl3, TEA, NaBH4, HBr, PPA Various reflux conditions Efficient cyclization Multiple reagents, complex steps

Chemical Reactions Analysis

1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine is C16H17NOC_{16}H_{17}NO with a molecular weight of 239.31 g/mol. Its structure features a bicyclic framework that contributes to its biological activity. The compound is often studied in relation to its derivatives and analogs to enhance its therapeutic efficacy and reduce side effects.

Analgesic Activity

1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine has been evaluated for its analgesic properties. Research indicates that it exhibits significant pain-relieving effects comparable to established analgesics. For instance:

  • Mechanism of Action : The compound acts primarily through the inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine, which are crucial in pain modulation.
  • Case Studies : In animal models, it has shown efficacy in reducing pain responses in various models including acetic acid-induced writhing tests and hot plate assays.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been extensively studied:

  • Research Findings : Studies demonstrate that it reduces inflammation markers in models such as carrageenan-induced paw edema in rats. Its effectiveness was compared with standard anti-inflammatory drugs like indomethacin.
CompoundDose (mg/kg)Inhibition (%)
1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine5065
Indomethacin1070

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective capabilities of this compound:

  • Mechanism : It appears to protect neuronal cells from oxidative stress and apoptosis by modulating signaling pathways involved in cell survival.
  • Studies : In vitro studies indicate that it can significantly reduce cell death in models of neurodegeneration.

Mechanism of Action

The exact mechanism of action of 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile is not fully understood. it is believed to involve the inhibition of neurotransmitter reuptake, particularly dopamine, serotonin, and norepinephrine . This inhibition may contribute to its analgesic effects by modulating pain pathways in the CNS.

Comparison with Similar Compounds

Key Observations:

Ring Systems: The target compound’s eight-membered benzoxazocine contrasts with the fused chromeno-isoxazole in and the pyrazole core in fipronil. Larger ring systems (e.g., benzoxazocine) may confer conformational flexibility, influencing binding interactions in biological or material applications.

In ’s chromeno-isoxazole, the nitrile participates in weak C–H···N interactions, stabilizing the crystal lattice . Halogen substituents (e.g., bromine in , chlorine/fluorine in fipronil) enhance lipophilicity, which is critical for membrane penetration in pesticides like fipronil .

Applications: While the target compound’s applications are unspecified, structural analogs highlight diverse uses. Fipronil’s pyrazole-carbonitrile structure is leveraged in agrochemistry, whereas ’s chromeno-isoxazole may serve as a scaffold for pharmaceuticals due to its rigid fused-ring system.

Crystallographic and Physicochemical Properties

  • Crystallography : The target compound’s structure determination likely employs SHELX software (e.g., SHELXL for refinement), as used in ’s study (R factor = 0.045, wR = 0.126) .
  • Solubility : The phenyl and carbonitrile groups in the target compound may reduce aqueous solubility compared to fipronil, which benefits from sulfinyl and halogen substituents for balanced hydrophobicity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile, and how can purity be optimized?

  • Methodology : The compound can be synthesized via cyclization reactions involving benzoxazocine precursors and nitrile-containing reagents. For example, alkylation or ring-closing metathesis may be employed, followed by purification using column chromatography. Purity optimization requires HPLC analysis (e.g., C18 columns with acetonitrile/water gradients) and spectroscopic validation (¹H/¹³C NMR, IR) to confirm structural integrity .

Q. How should researchers characterize the structural conformation of this compound?

  • Methodology : Use X-ray crystallography to resolve the bicyclic benzoxazocine ring system and nitrile positioning. Complementary techniques include NOESY NMR to study spatial interactions between the phenyl group and tetrahydro ring protons. Computational tools (DFT calculations) can predict stable conformers .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 6–12 months. Monitor degradation via LC-MS and track nitrile hydrolysis or oxidation byproducts. Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize decomposition .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodology : Design dose-response assays (IC₅₀/EC₅₀) across multiple cell lines and enzyme systems (e.g., cytochrome P450 isoforms). Use orthogonal assays (fluorescence-based vs. radiometric) to confirm target specificity. Statistical tools like ANOVA and multivariate regression can identify confounding variables (e.g., solvent effects, impurity interference) .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target enzymes (e.g., kinases, GPCRs). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models can correlate structural motifs (e.g., nitrile group) with activity profiles .

Q. How can the compound’s regioselectivity in catalytic reactions be enhanced?

  • Methodology : Optimize reaction conditions (solvent polarity, temperature) using Design of Experiments (DoE) approaches. Screen transition-metal catalysts (e.g., Pd/C, Ru complexes) to favor C–N bond formation over competing pathways. Monitor regioselectivity via ¹H NMR and high-resolution MS .

Key Research Challenges

  • Stereochemical Control : The tetrahydrobenzoxazocine ring may exhibit atropisomerism, requiring chiral chromatography (e.g., Chiralpak AD-H) for resolution .
  • Biological Target Ambiguity : Cross-reactivity with off-target receptors necessitates CRISPR/Cas9 knockout models to validate mechanism-of-action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.